3-Fluoropiperidine-1-carboximidamide

CAS No.: 2002162-49-2

Cat. No.: VC3121193

Molecular Formula: C6H12FN3

Molecular Weight: 145.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2002162-49-2 |

|---|---|

| Molecular Formula | C6H12FN3 |

| Molecular Weight | 145.18 g/mol |

| IUPAC Name | 3-fluoropiperidine-1-carboximidamide |

| Standard InChI | InChI=1S/C6H12FN3/c7-5-2-1-3-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) |

| Standard InChI Key | SEXHUCYETFECDU-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=N)N)F |

| Canonical SMILES | C1CC(CN(C1)C(=N)N)F |

Introduction

Chemical Structure and Properties

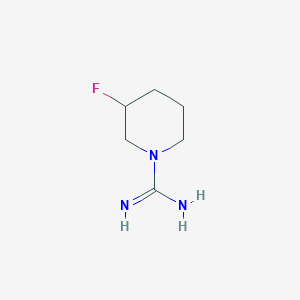

3-Fluoropiperidine-1-carboximidamide is a chemical compound characterized by a six-membered piperidine ring with a fluorine atom at the 3-position and a carboximidamide group attached to the nitrogen atom. The compound belongs to a broader class of fluorinated nitrogen heterocycles that have gained significant interest in pharmaceutical and agrochemical research due to their unique properties and biological activities.

Basic Molecular Information

The following table presents the key molecular information for 3-Fluoropiperidine-1-carboximidamide:

| Property | Value |

|---|---|

| CAS Number | 2002162-49-2 |

| Molecular Formula | C6H12FN3 |

| Molecular Weight | 145.18 g/mol |

| IUPAC Name | 3-fluoropiperidine-1-carboximidamide |

| Standard InChI | InChI=1S/C6H12FN3/c7-5-2-1-3-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) |

| Standard InChIKey | SEXHUCYETFECDU-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=N)N)F |

| PubChem Compound ID | 121200876 |

The compound features a carboximidamide group (C(=N)NH2) attached to the piperidine nitrogen, which contains both a C=N bond and an amino group. This structural arrangement allows for potential hydrogen bonding interactions that may contribute to its chemical and biological properties.

Physical and Chemical Characteristics

3-Fluoropiperidine-1-carboximidamide, like other fluorinated piperidines, is expected to possess distinctive properties due to the presence of the fluorine atom. Fluorine substitution typically enhances the pharmacokinetic properties of compounds, such as increasing their stability and bioavailability . The fluorine atom, being highly electronegative, alters the electronic distribution within the molecule and may affect:

The carboximidamide group likely contributes to biological activity by participating in hydrogen bonding or other interactions with target molecules.

Synthesis and Preparation Methods

Catalytic Hydrogenation of Fluoropyridines

One of the most common approaches to accessing fluorinated piperidines involves the catalytic hydrogenation of corresponding fluoropyridines:

-

Palladium-catalyzed hydrogenation: Recent research has demonstrated that commercially available heterogeneous palladium catalysts can selectively reduce fluoropyridines to yield cis-fluorinated piperidines with high diastereoselectivity. This method is particularly valuable as it tolerates various functional groups and is insensitive to the presence of oxygen or moisture .

-

Rhodium-catalyzed approach: An alternative method uses a rhodium(I) complex with pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

The starting material for synthesizing 3-Fluoropiperidine-1-carboximidamide would likely be 3-fluoropyridine, which is commercially available (CAS: 372-47-4) .

Alternative Synthetic Routes

Other approaches to fluorinated piperidines include:

-

Electrophilic fluorination of piperidone-derived enol equivalents, though this method can face regioselectivity challenges with non-symmetrical scaffolds .

-

Deoxofluorination of alkoxypiperidines, which requires extensive prefunctionalization .

-

Intramolecular aminofluorination of olefins using Pd-catalysis or hypervalent iodine reagents .

-

A [4+2] annulation approach using α-fluoro-β-ketoester starting materials, as described by researchers who synthesized various 3-fluoropiperidines with high functional group tolerance .

Conformational Analysis

Conformational Behavior of Fluorinated Piperidines

The conformational behavior of fluorinated piperidines has been the subject of extensive research, providing insights that are likely applicable to 3-Fluoropiperidine-1-carboximidamide.

The following table summarizes conformational energy differences (ΔE) calculated for related 3-fluoropiperidine derivatives, illustrating the preference for axial fluorine orientation:

| Compound Type | ΔE (electrostatic) | ΔE (hyperconjugative) |

|---|---|---|

| 3-Fluoropiperidine TFA salt | Variable | +3.3 kcal/mol |

| 3-Fluoropiperidine HCl salt | +12.6 kcal/mol | Variable |

| Free 3-Fluoropiperidine | Variable | +5.1 kcal/mol |

Research Status and Future Directions

Current State of Research

-

Synthetic methodologies for fluorinated piperidines have developed rapidly, particularly through catalytic hydrogenation approaches .

-

Conformational studies have elucidated the factors influencing the three-dimensional structure of fluorinated piperidines .

-

Structure-activity relationship studies involving fluorinated piperidines and various carboximidamide derivatives have been conducted separately, but their integration remains an opportunity for further research.

Future Research Directions

Several promising avenues for future research on 3-Fluoropiperidine-1-carboximidamide include:

-

Optimization of Synthesis: Development of efficient, scalable methods specifically tailored for 3-Fluoropiperidine-1-carboximidamide production.

-

Comprehensive Structural Characterization: Detailed spectroscopic analysis, including NMR coupling constant measurements to determine conformational preferences, and X-ray crystallography to establish the solid-state structure.

-

Biological Screening: Systematic evaluation of biological activities, particularly focusing on antimicrobial, antifungal, and enzyme inhibitory properties.

-

Structure-Activity Relationship Studies: Investigation of how structural modifications affect the properties and activities of 3-Fluoropiperidine-1-carboximidamide, potentially leading to the development of optimized derivatives.

-

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations to predict interactions with potential biological targets and guide experimental design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume